1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-

Description

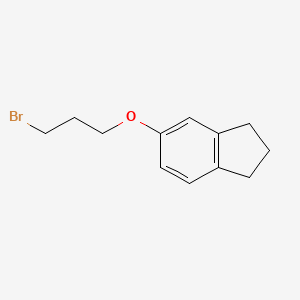

The dihydroindene, or indane, nucleus is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This structural motif is a cornerstone in synthetic chemistry, offering a rigid yet versatile platform for functionalization. The specific compound, 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, features this indane core with a 3-bromopropoxy group attached at the fifth position of the aromatic ring. This substituent provides a reactive "handle"—the bromoalkyl chain—that is instrumental for creating more complex molecules.

Table 1: Physicochemical Properties of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-

| Property | Value |

|---|---|

| CAS Number | 78114-95-1 bldpharm.com |

| Molecular Formula | C₁₂H₁₅BrO bldpharm.com |

| Molecular Weight | 255.15 g/mol bldpharm.com |

| SMILES Code | BrCCCOC1=CC2=C(CCC2)C=C1 bldpharm.com |

| Structure | A 2,3-dihydro-1H-indene core substituted at the 5-position with a 3-bromopropoxy ether group. |

Indene (B144670) and its derivatives are a critical class of molecules that have garnered significant interest from the scientific community. researchgate.net Their importance stems from their wide-ranging applications in both materials science and medicinal chemistry. researchgate.nettaylorandfrancis.com In materials science, the rigid, planar structure of the indene core is leveraged in the production of indene/coumarone thermoplastic resins. wikipedia.org Furthermore, these derivatives are explored for their potential use in advanced applications such as photovoltaic solar cells and as fluorescent materials. researchgate.net

In the realm of pharmacology and medicinal chemistry, substituted indenes and the closely related indane derivatives are vital structural motifs found in numerous biologically active molecules. wikipedia.org They form the core of various pharmaceutical agents and natural products, exhibiting a wide spectrum of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and fungicidal properties. researchgate.netresearchgate.net For instance, certain indene derivatives have been investigated as selective COX-2 inhibitors, while others serve as ligands for metallocene catalysts. google.com The development of novel indene-derived compounds as retinoic acid receptor (RAR) agonists highlights their therapeutic potential. mdpi.com

The academic pursuit of substituted dihydroindene (indane) structures is driven by their proven utility as "privileged structures" in drug discovery. This term refers to molecular scaffolds that can bind to multiple, diverse biological targets, thereby serving as a rich source for developing novel therapeutic agents. researchgate.net

A significant area of research focuses on dihydroindene derivatives as potent inhibitors of tubulin polymerization, a key mechanism for arresting cell division in cancer cells. nih.govnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and thereby exhibit anti-angiogenic and antitumor effects. nih.govnih.gov The dihydroindene core is crucial for this activity, providing the necessary structural rigidity and orientation for the substituent groups to interact effectively with the target protein. nih.gov

Furthermore, substituted indane derivatives have been designed and synthesized as selective agonists for melatonin (B1676174) receptors and as inhibitors for various receptor tyrosine kinases, which are implicated in angiogenesis and cancer progression. nih.govresearchgate.net The ability to systematically modify the substituents on the dihydroindene scaffold allows researchers to fine-tune the pharmacological properties of these molecules, optimizing their potency, selectivity, and metabolic stability. mdpi.comnih.gov This synthetic tractability makes the dihydroindene framework an attractive starting point for constructing libraries of compounds for high-throughput screening and lead optimization in drug development programs.

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- belongs to the indane (dihydroindene) subclass of the broader indene family. Its defining features are the saturated five-membered ring fused to the benzene ring, and the specific substitution pattern on the aromatic portion.

The key to its utility lies in the 5-(3-bromopropoxy) substituent. This group consists of a three-carbon propyl chain linked to the indane ring via an ether bond, with a bromine atom at the terminal position. This terminal bromine is a good leaving group, making the compound an excellent electrophilic building block for a variety of nucleophilic substitution reactions.

Consequently, 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- is not typically an end-product but rather a versatile synthetic intermediate. bldpharm.com It serves as a precursor for introducing the 5-oxy-2,3-dihydro-1H-indenyl moiety into larger, more complex molecules. Chemists can utilize this compound to synthesize a wide array of derivatives where the bromine atom is replaced by amines, azides, thiols, cyanides, or other nucleophiles, thereby creating new chemical entities for evaluation in materials science or as potential drug candidates. The synthesis of such intermediates is a crucial step in the multi-step preparation of complex target molecules, including those investigated as receptor agonists or enzyme inhibitors. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromopropoxy)-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAANSRGTBPGUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indene, 5 3 Bromopropoxy 2,3 Dihydro and Analogues

General Strategies for Dihydroindene Core Construction

The construction of the 2,3-dihydro-1H-indene skeleton is a central theme in organic synthesis due to its prevalence in numerous natural products and pharmacologically active compounds. Various catalytic and non-catalytic methods have been devised to achieve this, offering different levels of efficiency, regioselectivity, and functional group tolerance.

Cyclization Reactions for Indene (B144670) Framework Formation

Intramolecular cyclization reactions are a cornerstone for the synthesis of the indene framework. These methods often involve the formation of a new carbon-carbon bond to close a five-membered ring onto an existing benzene (B151609) ring.

Rhodium(I) catalysis has emerged as a powerful tool for the synthesis of indene derivatives. One notable approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst. organic-chemistry.org The regioselectivity of this annulation is dependent on the steric nature of the substituents on the alkyne, allowing for controlled synthesis of substituted indenes. organic-chemistry.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| Rh(I) complex | 2-(chloromethyl)phenylboronic acid, Alkynes | Substituted Indenes | High yields, Regioselectivity dependent on alkyne sterics |

An alternative and cost-effective method utilizes iron(III) chloride (FeCl₃) as a catalyst. In this process, N-benzylic sulfonamides react with internal alkynes to afford functionalized indene derivatives. organic-chemistry.org The reaction proceeds through the FeCl₃-catalyzed cleavage of a carbon-nitrogen bond, generating a benzyl (B1604629) cation intermediate that then undergoes cyclization with the alkyne. This method is noted for its high regioselectivity. organic-chemistry.org

| Catalyst | Starting Materials | Product Type | Key Features |

| FeCl₃ | N-benzylic sulfonamides, Internal alkynes | Functionalized Indenes | High regioselectivity, Inexpensive catalyst |

Ruthenium-catalyzed ring-closing metathesis (RCM) offers a versatile route to indene derivatives, particularly from readily available substituted phenols. organic-chemistry.org The synthesis involves a sequence of a palladium-catalyzed Suzuki coupling followed by the Ru-catalyzed RCM. This strategy allows for the controlled construction of a variety of functionalized indenes in excellent yields. organic-chemistry.org

| Catalysts | Reaction Sequence | Product Type | Key Features |

| Pd catalyst, Ru catalyst | Suzuki coupling, Ring-closing metathesis | Functionalized Indenes | Excellent yields, Starts from readily available phenols |

Decarbonylative Cycloaddition Routes to 2,3-Dihydro-1H-inden-1-one Derivatives

Decarbonylative cycloaddition reactions provide an entry point to 2,3-dihydro-1H-inden-1-one derivatives, which can be further reduced to the dihydroindene core. These reactions often involve the loss of a carbonyl group (CO) during the cyclization process. While specific examples for the direct synthesis of the dihydroindene core via this method are less common, the resulting indenones are valuable intermediates.

Radical Cyclization Strategies for Polycyclic Indene Analogues

Radical cyclization reactions offer a powerful method for the synthesis of complex polycyclic systems containing the indene motif. These reactions typically involve the intramolecular addition of a radical to an unsaturated bond, such as an alkene or alkyne, to form a cyclic radical intermediate. This intermediate can then be trapped or undergo further reactions to yield the final product. This strategy is particularly useful for constructing intricate molecular architectures.

Synthesis of Related Brominated and Alkoxy-Substituted Dihydroindene Precursors

1,3-Dibromopropane (B121459) is a critical reagent for introducing the 3-bromopropoxy side chain. It is commonly synthesized from 1,3-propanediol (B51772). One established method involves reacting 1,3-propanediol with sodium bromide (NaBr) in the presence of excess sulfuric acid (H₂SO₄). sciencemadness.org The mixture is heated under reflux to drive the substitution reaction, followed by distillation to isolate the product. sciencemadness.org

An alternative laboratory preparation uses 48% hydrobromic acid (HBr) with concentrated sulfuric acid to convert trimethylene glycol (1,3-propanediol) to 1,3-dibromopropane, which is then purified by distillation and washing. prepchem.com Other synthetic routes include the free-radical addition of hydrogen bromide to allyl bromide. wikipedia.orgchemicalbook.com

| Starting Material | Reagents | Key Features | Reference |

| 1,3-Propanediol | NaBr, H₂SO₄ | Uses readily available salts; requires heating. | sciencemadness.org |

| 1,3-Propanediol (Trimethylene glycol) | 48% HBr, H₂SO₄ | A classic, high-yielding acid-catalyzed method. | prepchem.com |

| Allyl Bromide | HBr, Radical Initiator | Anti-Markovnikov addition of HBr to an alkene. | wikipedia.orgchemicalbook.com |

The synthesis of complex dihydroindene derivatives, including the target compound, often requires carefully planned multi-step reaction sequences. nih.govresearchgate.net These sequences combine the functionalization techniques discussed previously to build the final molecular architecture. Such derivatives are of significant interest in medicinal chemistry, where the dihydroindene scaffold appears in molecules designed as antitumor agents and receptor agonists. nih.govmdpi.com

A plausible multi-step synthesis for 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- could begin with the functionalization of the basic indane skeleton, followed by the attachment of the side chain.

| Step | Reaction Type | Transformation | Purpose | Reference |

| 1 | Friedel-Crafts Acylation | Indane → 5-Acetylindane | Introduce a functional group handle at C-5. | chemistrytalk.orglibretexts.org |

| 2 | Baeyer-Villiger Oxidation | 5-Acetylindane → 5-Acetamidoindane | Convert ketone to an ester. | - |

| 3 | Hydrolysis | 5-Acetamidoindane → 5-Hydroxyindane | Generate the key phenolic precursor. | - |

| 4 | Williamson Ether Synthesis | 5-Hydroxyindane → Target Compound | Attach the bromopropoxy side chain. | francis-press.comwikipedia.org |

This strategic combination of regioselective aromatic chemistry and nucleophilic substitution reactions provides a robust framework for accessing 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- and a wide array of its structural analogues. researchgate.net

Considerations for Stereoselectivity in Synthesis

The generation of specific stereoisomers of 2,3-dihydro-1H-indene analogues, such as 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, is a critical aspect of medicinal chemistry, as different stereoisomers can exhibit varied pharmacological activities. The stereochemical control in the synthesis of this class of compounds can be approached through several strategic methodologies, primarily focusing on the formation of the chiral centers within the cyclopentane (B165970) ring. These strategies largely fall into two categories: catalyst-controlled asymmetric synthesis and substrate-controlled diastereoselective reactions. The presence of the 5-(3-bromopropoxy) group, an electron-donating and sterically notable substituent, can significantly influence the stereochemical outcome of these transformations.

A principal strategy for inducing chirality in the indane scaffold is the asymmetric hydrogenation of a corresponding 1H-indene precursor. This method involves the use of a chiral transition-metal catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to facilitate the enantioselective addition of hydrogen across the double bond of the five-membered ring. The electronic properties of the aromatic ring substituents can impact the efficiency and selectivity of the hydrogenation. While direct studies on 5-alkoxy-substituted indenes are not extensively documented in this specific context, the asymmetric hydrogenation of aromatic compounds with oxygen-containing functional groups is a known strategy for producing chiral cyclic skeletons. The coordination of the catalyst to the substrate is a key factor, and the oxygen atom of the 5-propoxy group could potentially interact with the metal center, influencing the facial selectivity of the hydrogen addition.

Another widely employed and powerful method for establishing stereocenters in the indane ring system is the asymmetric reduction of a prochiral ketone, specifically a 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one. This transformation is commonly achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The enantioselectivity of this reduction is dictated by the precise steric and electronic interactions within the transition state, where the catalyst differentiates between the two enantiotopic faces of the carbonyl group. Research on related substituted indanones has shown that the nature of the substituents on the aromatic ring can have a profound effect on the reaction's outcome. For instance, the presence of methoxy (B1213986) groups on the indanone ring has been observed to impede the progress of asymmetric transfer hydrogenation, suggesting that the 5-(3-bromopropoxy) group in the target precursor could present steric hindrance, potentially affecting the approach of the bulky chiral catalyst and thus influencing the reaction rate and enantioselectivity.

Diastereoselective synthesis offers another avenue for stereocontrol, particularly when one chiral center is already established in the molecule. For example, if a chiral alcohol at the C1 position is formed via asymmetric reduction, the subsequent introduction of a substituent at the C2 or C3 position can be directed by the existing stereocenter. This substrate-controlled approach relies on the steric and electronic bias imposed by the resident chiral group, which favors the approach of a reagent from the less hindered face of the molecule. The 5-alkoxy group can exert long-range electronic effects that may influence the stability of intermediates and transition states in such diastereoselective functionalizations.

Furthermore, hydroxy-directed reactions can be a powerful tool for achieving high diastereoselectivity. bohrium.com If a synthetic route proceeds via an intermediate containing a hydroxyl group on the five-membered ring, this group can coordinate to a reagent or catalyst, thereby directing the subsequent reaction to a specific face of the molecule. bohrium.com This has been effectively demonstrated in reactions like directed epoxidations and ene reactions of allylic alcohols. bohrium.com While not directly an indane system, the principles of such hydroxy-directed stereocontrol are broadly applicable in organic synthesis.

The following table summarizes key considerations for stereoselective synthetic approaches applicable to 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- and its analogues.

| Synthetic Strategy | Precursor | Type of Stereocontrol | Key Considerations for the 5-(3-bromopropoxy) Group | Expected Stereochemical Outcome |

| Asymmetric Hydrogenation | 5-(3-bromopropoxy)-1H-indene | Catalyst-controlled enantioselection | The alkoxy group may influence catalyst binding and electronic properties of the double bond. | Formation of an enantiomerically enriched 2,3-dihydro-1H-indene. |

| Asymmetric Ketone Reduction | 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one | Catalyst-controlled enantioselection | Steric hindrance from the substituent may affect the approach of the chiral reducing agent. Electronic effects can alter the reactivity of the carbonyl group. | Generation of an enantiomerically enriched 1-hydroxy-2,3-dihydro-1H-indene. |

| Diastereoselective Functionalization | (1R)- or (1S)-1-Substituted-5-(3-bromopropoxy)-2,3-dihydro-1H-indene | Substrate-controlled diastereoselection | The existing stereocenter at C1 directs the approach of reagents to other positions on the five-membered ring. Long-range electronic effects may play a role. | Formation of a specific diastereomer with a new stereocenter at C2 or C3. |

| Directed Reactions | Chiral allylic or homoallylic alcohol intermediates in the indane synthesis | Substrate-controlled diastereoselection via directing group | A hydroxyl group can coordinate with reagents, directing functionalization to a specific face of the molecule. bohrium.com | High diastereoselectivity in the formation of new stereocenters. |

Reaction Mechanisms and Chemical Transformations Involving 1h Indene, 5 3 Bromopropoxy 2,3 Dihydro

Reactivity of the Dihydroindene Core

The dihydroindene core consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The reactivity of this core is dominated by the aromatic portion, which readily participates in electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the dihydroindene system is susceptible to electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing alkoxy group (-O-(CH₂)₃Br) is an activating substituent, meaning it donates electron density to the aromatic ring, making it more reactive than benzene itself. libretexts.orglibretexts.org This activation is primarily due to the resonance effect of the oxygen atom's lone pairs. libretexts.org

The alkoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C4) and para (C6) to the point of attachment. libretexts.orglkouniv.ac.in This directorial effect stems from the superior resonance stabilization of the carbocation intermediates (arenium ions) formed during ortho and para attack compared to meta attack. lkouniv.ac.in

Common electrophilic aromatic substitution reactions applicable to this core include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. youtube.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom. wikipedia.org

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid (e.g., AlCl₃) attaches alkyl or acyl groups to the ring. wikipedia.orglkouniv.ac.in However, Friedel-Crafts reactions may not proceed on strongly deactivated rings. lkouniv.ac.in

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is often reversible. lkouniv.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Stability of Intermediate | Expected Product |

| Ortho (C4) | High (Resonance Stabilized) | Major Product |

| Meta (C7) | Low | Minor/No Product |

| Para (C6) | High (Resonance Stabilized) | Major Product |

Functional Group Interconversions on the Indene (B144670) Skeleton

While the dihydroindene skeleton itself is relatively stable, functional groups appended to it can be interconverted. For instance, if a nitro group were introduced via nitration, it could be reduced to an amino group (-NH₂) using reagents like catalytic hydrogenation or metals in acidic conditions. lkouniv.ac.in This amino group, being a strong activator, could then direct further substitutions or be converted into a diazonium salt for a wide range of subsequent transformations. lkouniv.ac.iniitg.ac.in Similarly, an acyl group from a Friedel-Crafts reaction could be reduced to an alkyl group. youtube.com These interconversions are powerful tools for creating diverse indane derivatives. researchgate.net

Transformations Involving the Bromopropoxy Side Chain

The 3-bromopropoxy side chain is a key site of reactivity, primarily due to the terminal bromine atom, which is a good leaving group in nucleophilic substitution reactions.

Nucleophilic Displacement Reactions of the Terminal Bromine Atom

The primary alkyl bromide functionality of the side chain is highly susceptible to nucleophilic substitution, typically following an SN2 mechanism. A wide variety of nucleophiles can be used to displace the bromide ion, leading to the formation of a diverse array of derivatives. This reaction is fundamental to its use as a synthetic building block. nih.govresearchgate.net

For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with sodium cyanide would produce a nitrile. Alkoxides, thiolates, and amines can also serve as effective nucleophiles, leading to the formation of ethers, thioethers, and amines, respectively.

Table 2: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | R-N₃ |

| Cyanide | Sodium Cyanide (NaCN) | R-CN |

| Hydroxide | Sodium Hydroxide (NaOH) | R-OH |

| Alkoxide | Sodium Methoxide (NaOCH₃) | R-OCH₃ |

| Thiolate | Sodium Thiolate (NaSR') | R-SR' |

| Amine | Ammonia (NH₃) | R-NH₂ |

Intramolecular Cyclization Reactions Mediated by the Bromopropoxy Group

The bromopropoxy group can participate in intramolecular cyclization reactions, where the reactive terminus of the side chain attacks another part of the molecule. researchgate.net A common example is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, the carbocation generated from the alkyl bromide can attack the electron-rich aromatic ring, leading to the formation of a new fused ring system. researchgate.net The success and regioselectivity of such cyclizations depend on factors like ring strain in the transition state and the activation of the aromatic ring. Given the length of the propoxy chain, cyclization could potentially form a six-membered ring fused to the existing indane structure.

Reaction with Nucleophilic Centers in Complex Molecules

The utility of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- is particularly evident in its role as a scaffold for constructing more complex molecules. mdpi.com In medicinal chemistry and materials science, the terminal bromine is used to tether the indane moiety to larger, multifunctional molecules. researchgate.netnih.gov For instance, a complex molecule containing a nucleophilic group like a phenol (B47542) or an amine can react with the bromopropoxy side chain to form a larger, integrated molecular architecture. This strategy has been employed in the synthesis of compounds designed as potential therapeutic agents, where the indane core provides a rigid framework for orienting other functional groups. researchgate.netnih.gov

Catalytic Transformations and Their Mechanisms

Catalysis offers a powerful tool to selectively functionalize 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-. The choice of catalyst—be it a transition metal complex, an acid, or a base—directs the reaction towards specific pathways, enabling controlled modifications of the molecule.

Transition metal catalysts are instrumental in forging new carbon-carbon and carbon-heteroatom bonds. While specific studies on 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- are not prevalent, the reactivity of its functional groups can be inferred from analogous systems.

Rhodium(I)-Catalyzed Reactions:

Rhodium(I) complexes are well-known for their ability to catalyze a variety of coupling reactions, often proceeding through mechanisms involving oxidative addition and reductive elimination. For a molecule like 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, a Rh(I) catalyst could potentially engage with the aryl C-H bond or the alkyl C-Br bond.

Mechanistically, a Rh(I)-catalyzed arylation would likely involve the C-H activation of the indane's aromatic ring. osti.gov The catalyst, often stabilized by a phosphine (B1218219) ligand, would first coordinate to the aromatic ring and then insert into a C-H bond, forming a rhodium-aryl intermediate. This intermediate could then couple with a suitable partner. Alternatively, Rh(I) can catalyze the cleavage of otherwise inert bonds, such as C-S or even aryl-aryl bonds, suggesting its potential for more complex transformations. nih.govrsc.org In the context of the subject molecule, a directing group could guide the Rh(I) catalyst to a specific C-H bond, enhancing the regioselectivity of the coupling.

Another possibility is the involvement of the bromo-propoxy chain. Rh(I) catalysts have been shown to participate in cross-coupling reactions involving alkyl halides, although this is more commonly the domain of palladium catalysts.

Iron(III) Chloride (FeCl₃)-Catalyzed Reactions:

Iron catalysts, particularly FeCl₃, are attractive due to their low cost and environmental friendliness. FeCl₃ is a versatile Lewis acid catalyst that can promote a range of transformations, including cross-coupling and cyclization reactions. researchgate.net For 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, FeCl₃ could catalyze several reactions.

One potential transformation is the homocoupling of the indane moiety. If the bromine atom were on the aromatic ring, FeCl₃ could promote the homocoupling of the aryl halide. beilstein-journals.orgnih.govnih.gov In the given structure, FeCl₃ is more likely to act as a Lewis acid to activate the C-Br bond or promote reactions involving the aromatic ring. For instance, FeCl₃ has been used to catalyze the oxidative cross-coupling of electron-rich arenes with other molecules. researchgate.net The dihydroindene ring system, being electron-rich, could potentially undergo such coupling reactions in the presence of a suitable coupling partner and an oxidant.

Furthermore, FeCl₃ can catalyze intramolecular cyclization reactions. While no direct examples with the subject compound are available, FeCl₃ has been shown to mediate domino reactions that include intramolecular cyclization steps. nih.gov It is conceivable that under certain conditions, FeCl₃ could promote the cyclization of the bromo-propoxy chain onto the aromatic ring, although this is more typically achieved under basic conditions.

| Catalyst System | Potential Reaction Type | Plausible Mechanism | Expected Outcome |

| Rh(I)/Ligand | C-H Arylation | Oxidative addition, C-H activation, Reductive elimination | Functionalization of the indane aromatic ring |

| FeCl₃ | Oxidative Coupling | Lewis acid activation, single-electron transfer | Dimerization or coupling with other arenes |

| FeCl₃ | Intramolecular Cyclization | Lewis acid activation of C-Br bond | Formation of a new heterocyclic ring |

Strong acids can induce significant structural changes in 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, primarily by interacting with the ether oxygen.

The most probable acid-catalyzed reaction is the cleavage of the aryl ether bond. This reaction typically proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage of the C-O bond can occur through either an Sₙ1 or Sₙ2 mechanism. organicchemistrytutor.comyoutube.com

Sₙ1 Mechanism: If the cleavage occurs at the bond between the oxygen and the propyl chain, it would generate a primary carbocation, which is highly unstable. Therefore, an Sₙ1 pathway at this position is unlikely.

Sₙ2 Mechanism: An Sₙ2 attack by a nucleophile (e.g., a halide ion from the acid like Br⁻ or I⁻) on the terminal carbon of the propyl chain is more plausible. This would lead to the formation of 5-hydroxy-2,3-dihydro-1H-indene and 1,3-dibromopropane (B121459).

Aryl C-O Bond Cleavage: The bond between the aromatic ring and the ether oxygen is very strong and resistant to cleavage due to the sp² hybridization of the carbon atom. Therefore, cleavage at this position to form a phenyl cation is not feasible. nih.gov

Under acidic conditions, another potential transformation is an intramolecular cyclization, specifically an electrophilic aromatic substitution. After protonation of the ether oxygen and subsequent cleavage to form a transient carbocation on the propyl chain (which may involve rearrangement to a more stable secondary carbocation), this electrophilic center could be attacked by the electron-rich aromatic ring of the indane. However, the formation of a primary carbocation makes this pathway less favorable than the Sₙ2 cleavage.

More complex rearrangements are also possible, especially with strong Lewis acids, but ether cleavage is generally the most dominant pathway.

| Acid Type | Reaction | Mechanism | Primary Products |

| Strong Protic Acid (e.g., HBr, HI) | Ether Cleavage | Sₙ2 | 5-hydroxy-2,3-dihydro-1H-indene and 1,3-dihalopropane |

| Lewis Acid (e.g., BBr₃) | Ether Cleavage | Lewis acid-base complex formation, followed by nucleophilic attack | 5-hydroxy-2,3-dihydro-1H-indene and a brominated propyl derivative |

In the presence of a base, the most likely reaction for 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- is an intramolecular Williamson ether synthesis, which is a type of intramolecular nucleophilic substitution. The phenoxide, formed by the deprotonation of a precursor phenol, is a potent nucleophile that can displace the bromide ion on the propyl chain, leading to the formation of a new heterocyclic ring. In the case of the subject compound, if it were derived from 5-hydroxy-2,3-dihydro-1H-indene, a base would facilitate the cyclization to form a chromane-like fused ring system. nih.govchemrxiv.org

The reaction would proceed as follows:

A base (e.g., NaH, K₂CO₃) deprotonates the hydroxyl group of the corresponding phenol to generate a phenoxide ion.

The resulting phenoxide acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom.

The bromide ion is displaced as a leaving group, resulting in the formation of a six-membered ether ring fused to the indane system.

Another possible base-catalyzed reaction is the elimination of HBr from the bromo-propoxy chain to form an alkene. This E2 reaction would compete with the intramolecular substitution. The regioselectivity of this elimination reaction would be governed by the nature of the base used.

Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the more substituted (and more stable) alkene is generally the major product. chemaxon.com In this case, elimination would favor the formation of a double bond between the first and second carbons of the propyl chain.

Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the less substituted (and less stable) alkene is often the major product due to steric hindrance. khanacademy.org This would favor the formation of a terminal alkene.

However, given the proximity of the nucleophilic oxygen (in the precursor phenol) and the electrophilic carbon, the intramolecular substitution to form the cyclic ether is often the favored pathway, especially when the resulting ring is a stable 5- or 6-membered ring.

| Base Type | Reaction Type | Regioselectivity/Outcome |

| Strong, non-nucleophilic base (e.g., NaH) with the corresponding phenol | Intramolecular Williamson Ether Synthesis | Formation of a fused six-membered ether ring |

| Small, strong base (e.g., NaOEt) | E2 Elimination (competing) | Favors the more substituted alkene (Zaitsev product) |

| Bulky, strong base (e.g., K-tBuO) | E2 Elimination (competing) | Favors the less substituted alkene (Hofmann product) |

Advanced Applications in Organic Synthesis and Materials Science Research

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- as a Synthetic Building Block

The utility of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- and its immediate precursor, 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one, is well-documented in patent literature, particularly as a key intermediate for constructing libraries of complex molecules. The presence of the bromopropoxy side chain provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.

Precursor for Diversely Substituted Indene (B144670) Analogues

The primary role of the 5-(3-bromopropoxy)-2,3-dihydro-1H-indene framework is as a scaffold for creating a wide array of substituted indane derivatives. The terminal bromine on the propoxy chain is readily displaced by various nucleophiles, leading to new analogues with tailored properties. This is extensively demonstrated in the synthesis of modulators for the Retinoid-acid-receptor-related Orphan Receptor gamma (RORγ), a target for treating autoimmune and inflammatory diseases. In this context, the indene core serves as a foundational structure, while the functionalized propoxy chain interacts with the receptor.

For example, a range of substituted indane compounds, developed as antagonists of the P2X7 receptor for applications in pain and neurodegenerative disorders, are synthesized from indane precursors. This highlights the value of the core indane structure in medicinal chemistry. mdpi.com

Building Block for Advanced Heterocyclic Compounds

A significant application of the bromopropoxy indene scaffold is in the synthesis of advanced heterocyclic compounds. The terminal bromide facilitates Williamson ether synthesis or direct alkylation of nitrogen-containing heterocycles. This reaction is a cornerstone in creating complex drug candidates where an indane moiety is tethered to a heterocyclic ring system.

In numerous synthetic schemes, 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one is reacted with nitrogen heterocycles like pyrazole (B372694) and imidazole. This reaction, typically conducted in the presence of a base such as potassium carbonate in a solvent like acetonitrile, results in the formation of a new carbon-nitrogen bond, effectively linking the indanone core to the heterocyclic ring via the three-carbon chain.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one | Pyrazole | K₂CO₃, Acetonitrile | 5-(3-(1H-pyrazol-1-yl)propoxy)-2,3-dihydro-1H-inden-1-one | researchgate.netresearchgate.net |

| 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one | Imidazole | Acetonitrile | 5-(3-(1H-imidazol-1-yl)propoxy)-2,3-dihydro-1H-inden-1-one | masterorganicchemistry.com |

These reactions demonstrate the utility of the bromopropoxy group as a linker to construct more complex molecules that merge the structural features of indanes and aromatic heterocycles.

Intermediate in the Synthesis of Functionalized Organic Molecules

The compound serves as a critical intermediate in multi-step synthetic pathways. Its preparation is typically achieved by reacting 5-hydroxy-2,3-dihydro-1H-inden-1-one with an excess of 1,3-dibromopropane (B121459) in the presence of a base like potassium carbonate. masterorganicchemistry.comresearchgate.net This reaction selectively alkylates the phenolic hydroxyl group, yielding the key intermediate 5-(3-bromopropoxy)-2,3-dihydro-1H-inden-1-one. masterorganicchemistry.comresearchgate.net

This intermediate is not the final product but a crucial stepping stone. Following its formation, it undergoes further transformations, such as the nucleophilic substitution reactions described previously, to build the final, more complex, and often biologically active, target molecule. researchgate.netmasterorganicchemistry.com The entire synthetic sequence, from the simple hydroxy indanone to highly derivatized indane structures, underscores the importance of 5-(3-bromopropoxy)-2,3-dihydro-1H-indene and its ketone precursor as pivotal intermediates.

Contributions to Functional Materials Development

While extensively used in pharmaceutical synthesis, the structural motifs within 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- also suggest significant potential in the field of materials science, particularly for organic electronics and advanced polymers.

Potential in Organic Electronic Materials, including Non-Fullerene Acceptors

In the realm of organic photovoltaics, non-fullerene acceptors (NFAs) are a critical class of materials. The performance of these materials is highly dependent on their molecular structure, including the core units, end-capping groups, and side chains. Research has shown that indene-based moieties, such as 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, are highly effective as electron-accepting end-capping groups in high-performance NFAs.

Furthermore, the introduction of alkoxy side chains is a widely used strategy to fine-tune the solubility, morphology, and electronic energy levels of these materials. For instance, modifying the core of an NFA with alkoxy-phenyl side chains has been shown to be an effective strategy for creating efficient polymer solar cells. mdpi.com Given that 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- possesses both an indane core and a reactive bromopropoxy chain, it represents an ideal, though not yet explicitly documented, precursor for synthesizing novel NFA components. The bromo-functional group could be used to attach the indane unit to a conjugated backbone or to introduce it as a side chain, thereby influencing the material's bulk properties and device performance.

Exploration in Novel Polymer Architectures

The development of functional polymers with tailored properties is a major focus of modern materials science. Introducing specific side chains onto a polymer backbone is a key method for controlling its characteristics. The reactive bromine atom in 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- makes it a suitable candidate for incorporation into polymer structures.

This can be envisioned in two primary ways:

Functional Monomer: The compound could be chemically modified, for example, by introducing a polymerizable group like a vinyl or acetylene (B1199291) moiety, to create a novel monomer. Polymerization of this monomer would yield a polymer with pendant indane-propoxy groups, which could influence the polymer's thermal stability, solubility, and electronic properties. mdpi.com

Post-Polymerization Modification: Alternatively, the compound could be used to functionalize an existing polymer. A polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could be reacted with 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- to graft the indane moiety onto the polymer backbone. This post-polymerization modification is a versatile strategy for creating complex polymer structures. mdpi.com

The use of haloalkane-containing initiators and side chains is a known method for creating functional polymers and complex architectures like bottlebrush polymers. mdpi.com The indane group's rigidity and the flexibility of the propoxy linker could lead to polymers with unique morphological or liquid crystalline properties.

Role in the Design of Specialty Materials (e.g., Liquid Crystals)

While direct studies on the liquid crystalline properties of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- are not extensively documented in the reviewed literature, its molecular structure suggests a potential role as a precursor for calamitic (rod-like) liquid crystals. rsc.orgnih.gov Calamitic liquid crystals are typically composed of a rigid core and one or more flexible terminal chains. nih.govrsc.org The 2,3-dihydro-1H-indene moiety can serve as the rigid core, providing the necessary structural anisotropy. nih.gov The 3-bromopropoxy chain acts as a flexible tail, and the terminal bromine atom offers a reactive handle for further molecular elaboration.

The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular interactions. nih.gov The introduction of an alkoxy chain, such as the propoxy group in the target molecule, is a common strategy in the design of liquid crystal molecules to induce or modify mesomorphic behavior. mdpi.comicm.edu.plrsc.org The length and nature of this chain influence the melting point and the stability of the liquid crystalline phases. mdpi.com

Strategies for Derivatization and Scaffold Modification

The 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- scaffold is an excellent platform for creating diverse molecular structures. The presence of the reactive 3-bromopropoxy side chain allows for a wide range of chemical transformations, enabling the synthesis of novel compounds with tailored properties.

Incorporation of Diverse Functional Groups for Tunable Properties

The terminal bromine atom on the propoxy chain is a versatile functional handle that can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which can significantly alter the physicochemical properties of the parent molecule, such as solubility, polarity, and binding affinity for biological targets or material surfaces. This strategy is widely used to functionalize scaffolds for applications in materials science and medicinal chemistry. nih.gov

For example, substitution of the bromine with an azide (B81097) group yields a precursor for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of the indene scaffold to a wide array of molecules. Similarly, reaction with primary or secondary amines can introduce basic nitrogen atoms, which can serve as hydrogen bond acceptors or sites for further derivatization. Thiol-bromo substitution can be used to introduce sulfur-containing moieties. These modifications are crucial for tuning the properties of the molecule for specific applications, such as creating new pharmaceutical candidates or functional materials. researchgate.net

| Reagent | Functional Group Introduced | Potential Property Change | Synthetic Approach |

|---|---|---|---|

| Sodium Azide (NaN3) | Azide (-N3) | Enables "click chemistry" for conjugation | Nucleophilic Substitution |

| Ammonia (NH3) or Primary/Secondary Amines (RNH2, R2NH) | Amino (-NH2, -NHR, -NR2) | Increases basicity and hydrogen bonding capability | Nucleophilic Substitution |

| Sodium Thiolate (NaSR) | Thioether (-SR) | Introduces soft sulfur atom, potential for metal coordination | Nucleophilic Substitution |

| Potassium Cyanide (KCN) | Nitrile (-CN) | Increases polarity, can be hydrolyzed to carboxylic acid | Nucleophilic Substitution |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Increases polarity and hydrogen bonding capability | Nucleophilic Substitution/Hydrolysis |

Development of Stereoselective Routes for Chiral Indene Scaffolds

The indane framework is a common feature in many chiral ligands and catalysts used in asymmetric synthesis. rsc.org The development of stereoselective methods to access enantiomerically pure indane derivatives is therefore of significant interest. Such chiral building blocks are crucial in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. nih.govnih.govenamine.netambeed.com

Several strategies have been developed for the asymmetric synthesis of chiral indanes. One prominent method is the rhodium-catalyzed asymmetric addition of arylboron reagents to indene precursors, which can produce 2-arylindanes with high enantioselectivity. acs.orgfigshare.com This method often involves a 1,4-rhodium shift mechanism to achieve high levels of stereocontrol. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of indane scaffolds. For instance, chiral N-heterocyclic carbene (NHC) catalysts can promote intramolecular Michael additions to construct the indane skeleton with excellent diastereo- and enantiocontrol. rsc.org Furthermore, phase-transfer catalysis using chiral catalysts has been successfully employed for the enantioselective Michael cyclization to form indanes with all-carbon quaternary stereocenters. rsc.org These methods provide access to a wide range of chiral indane derivatives that can serve as key intermediates in the synthesis of complex molecules. mdpi.comresearchgate.net

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Rh(OH)(cod)]2 / (S)-difluorphos | Asymmetric Arylboron Addition | High enantioselectivity for 2-arylindanes | acs.org |

| Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Excellent diastereo- and enantiocontrol for fused indanes | rsc.org |

| Chiral Phase-Transfer Catalyst (e.g., Maruoka catalyst) | Asymmetric Michael Cyclization | Formation of indanes with all-carbon quaternary stereocenters | rsc.org |

| Copper / (S,S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | Synthesis of chiral 2,3-cis-disubstituted piperidines | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed ¹H NMR Chemical Shift Analysis for Proton Assignment

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on the indan (B1671822) ring, the benzylic protons, the non-benzylic protons of the five-membered ring, and the protons of the 3-bromopropoxy side chain. The precise chemical shifts (δ, in ppm), the splitting patterns (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. For instance, the aromatic protons' splitting pattern would confirm the 5-substitution pattern on the indan core. The methylene (B1212753) protons adjacent to the oxygen and bromine atoms in the side chain would exhibit characteristic downfield shifts due to the electronegativity of these atoms.

¹³C NMR and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Structural Confirmation

The ¹³C NMR spectrum would provide the number of unique carbon environments in the molecule. Two-dimensional (2D) NMR experiments are crucial for confirming the molecular skeleton.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the indan rings and the propoxy chain. tcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively linking proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together different fragments of the molecule, such as connecting the propoxy chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which helps to confirm the three-dimensional structure and stereochemistry.

Mass Spectrometry for Molecular Structure Characterization

Mass spectrometry provides information about the mass and, consequently, the molecular formula and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion to a high degree of accuracy (typically within a few parts per million). This allows for the unambiguous determination of the elemental formula (C₁₂H₁₅BrO) by distinguishing it from other formulas with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) of the molecular ion peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification of Reaction Products

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-. It would also be instrumental in a synthetic context to identify the target compound within a mixture of starting materials, byproducts, and intermediates by matching the retention time and mass spectrum to a known standard.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum for 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic and aliphatic parts of the molecule.

C=C stretching from the aromatic ring.

C-O stretching of the ether linkage.

C-Br stretching from the bromo group.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a important tool for the identification of functional groups within a molecule. In the case of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, the IR spectrum provides definitive evidence for its key structural features, including the aromatic ring, the ether linkage, the aliphatic chain, and the carbon-bromine bond. The analysis of the vibrational frequencies allows for a detailed characterization of the compound's molecular architecture.

The IR spectrum of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- can be interpreted by assigning the observed absorption bands to specific molecular vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the exact position and number of these peaks. The aliphatic C-H stretching vibrations of the dihydroindene core and the propoxy chain appear at lower frequencies, generally in the 2960-2850 cm⁻¹ range.

A prominent feature in the spectrum is the C-O stretching vibration of the aryl alkyl ether linkage, which typically gives rise to a strong absorption band around 1250-1000 cm⁻¹. The presence of this band is a key indicator of the propoxy group attached to the indene (B144670) ring. Furthermore, the C-Br stretching vibration, characteristic of the bromoalkane moiety, is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The substitution on the aromatic ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, as is the case in this molecule, specific patterns of absorption bands are expected.

A summary of the expected characteristic IR absorption bands for 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Aryl Alkyl Ether (C-O) | Stretching | 1250-1000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Alkane C-H | Bending | 1470-1370 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

| Alkyl Halide (C-Br) | Stretching | 600-500 |

X-ray Crystallography for Absolute Structure and Conformational Analysis

The core 2,3-dihydro-1H-indene (indane) scaffold is expected to be nearly planar, with a slight puckering of the five-membered ring. The benzene ring itself will be planar, and the five-membered aliphatic ring will adopt an envelope or twist conformation to minimize steric strain. The planarity of the bicyclic system is a common feature observed in the crystal structures of similar compounds.

The 5-(3-bromopropoxy) substituent will introduce additional conformational flexibility. The torsion angles around the C-O and C-C bonds of the propoxy chain will determine its spatial orientation relative to the indane ring system. It is anticipated that the chain will adopt a staggered conformation to minimize steric interactions.

Based on crystallographic studies of analogous brominated organic compounds and substituted indanes, the crystal packing is likely to be influenced by intermolecular interactions such as C-H···π stacking and potentially weak halogen bonding involving the bromine atom. These interactions play a crucial role in stabilizing the crystal lattice.

A hypothetical set of crystallographic parameters for 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, based on data from similar structures, is presented below. It is important to note that these are representative values and actual experimental data may vary.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

| Z | 4 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathway Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for exploring the energy changes that occur during a chemical reaction (reaction pathway analysis). nih.gov For 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, a DFT calculation would begin by optimizing the molecular geometry to find its lowest energy conformation. This would involve determining the precise bond lengths, bond angles, and dihedral angles of the indane core and the flexible bromopropoxy side chain.

Furthermore, DFT can be employed to analyze potential reaction pathways. For instance, the bromine atom on the propyl chain is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. DFT calculations could model the reaction pathway of a nucleophile attacking the carbon atom bonded to the bromine, allowing for the determination of the transition state structure and the activation energy barrier for the reaction. utah.edu This information is crucial for predicting the kinetic feasibility of such reactions. utah.edu Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could also be modeled to predict regioselectivity and reaction energetics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.com

For 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, an FMO analysis would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. nih.govnih.gov The location of the HOMO would likely be concentrated on the electron-rich aromatic ring and the oxygen atom of the ether linkage, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the bromopropoxy chain, specifically at the carbon-bromine bond, highlighting this area as the probable site for nucleophilic attack. QSAR studies on other indane derivatives have shown that HOMO and LUMO energies are often important descriptors for correlating with biological activity, suggesting their role in molecular interactions. ijcr.infonih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time. tandfonline.comnih.gov This is particularly relevant for 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- due to its flexible bromopropoxy side chain.

An MD simulation would model the movement of the atoms of the molecule in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule) by solving Newton's equations of motion. nih.govnih.gov This would reveal the accessible conformations of the side chain, such as folded or extended forms, and the energetic barriers between them. dtic.mil Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its ability to interact with other molecules, including biological targets. cwu.edu Studies on other flexible ring systems show that such simulations can reveal complex conformational dynamics. arxiv.org

In Silico Screening and Design of Novel Analogues

The structural scaffold of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- can serve as a starting point for the design of new molecules with potentially enhanced or novel properties. In silico screening and computational design are powerful tools in this endeavor. nih.gov

By using the calculated properties of the parent molecule, a virtual library of analogues can be created by modifying the structure, for example, by replacing the bromine atom with other functional groups or by altering the length of the alkyl chain. These virtual compounds can then be computationally screened for desired properties. For instance, molecular docking, a common in silico technique, could be used to predict how well these analogues bind to the active site of a specific protein target. manipal.eduajchem-a.comekb.eg This approach has been successfully applied to other indane derivatives to identify potential drug candidates. manipal.eduajchem-a.comresearchgate.net The prediction of ADME (Absorption, Distribution, Metabolism, and Elimination) properties can also be performed computationally to filter for candidates with good drug-like characteristics. nih.gov

Predictive Modeling for Chemical Behavior and Properties

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or a specific chemical property. orientjchem.orgresearchgate.net

For a series of analogues of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, a QSAR model could be developed. researchgate.netulster.ac.uk This would involve calculating a range of molecular descriptors for each analogue, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govnih.gov These descriptors would then be correlated with experimentally measured data (e.g., binding affinity to a receptor) using statistical methods like multiple linear regression. ijcr.infoekb.eg A successful QSAR model can then be used to predict the activity or property of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. ijcr.infonih.gov

| Computational Method | Application to 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- | Key Insights | Relevant Research on Analogues |

| Density Functional Theory (DFT) | Geometry optimization and reaction pathway analysis. | Provides the most stable 3D structure and predicts reactivity and reaction mechanisms. | nih.gov, utah.edu |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactive sites. | Identifies nucleophilic (HOMO) and electrophilic (LUMO) centers, and estimates chemical reactivity. | ijcr.info, nih.gov, wikipedia.org |

| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility. | Reveals the dynamic behavior and accessible shapes of the flexible side chain. | dtic.mil, tandfonline.com, nih.gov |

| In Silico Screening and Design | Generation and evaluation of novel analogues. | Facilitates the discovery of new compounds with desired properties through virtual testing. | manipal.edu, ajchem-a.com, nih.gov |

| Predictive Modeling (QSAR/QSPR) | Predicting biological activity or chemical properties. | Establishes relationships between molecular structure and function to guide the design of new molecules. | ijcr.info, nih.gov, ekb.eg |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of indane derivatives has traditionally relied on classical methods such as Friedel-Crafts acylations and alkylations. sci-hub.ru However, the future of chemical synthesis lies in the development of more sustainable and efficient methodologies. For 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-, future research should focus on catalytic routes that minimize waste, utilize earth-abundant metals, and operate under milder reaction conditions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Bio-inspired Catalysis | Use of abundant metals, high selectivity, mild conditions. | Development of novel catalysts mimicking enzymatic activity. |

| Metallo-radical Catalysis | Access to new reaction pathways, use of inexpensive metals. | Understanding and controlling radical intermediates. |

| One-pot Multicomponent Reactions | Increased efficiency, reduced waste and purification steps. | Design of cascade reactions for direct assembly. |

Exploration of Novel Catalytic Transformations and Their Mechanisms

The presence of the bromopropoxy group in 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. Future research should delve into the exploration of novel catalytic transformations to further functionalize this molecule. The C-Br bond can serve as a handle for the introduction of various substituents through well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Beyond these, the investigation of more recent C-H activation and functionalization techniques on the indane core could unlock new avenues for creating complex derivatives. beilstein-journals.org For example, catalytic C-H trifluoromethoxylation of the aromatic ring could introduce a valuable functional group for medicinal chemistry applications. nih.govnih.gov Detailed mechanistic studies, combining experimental and computational approaches, will be crucial to understand the intricacies of these transformations and to design more efficient and selective catalysts. researchgate.net

Integration into Advanced Supramolecular Assemblies and Nanostructures

The rigid indane scaffold provides a well-defined structural motif for the construction of ordered supramolecular assemblies. The bromopropoxy chain of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- can be readily modified to introduce recognition motifs or polymerizable units, enabling the integration of this compound into larger, functional architectures.

Future research could focus on synthesizing derivatives capable of self-assembly into well-defined nanostructures such as nanofibers, vesicles, or liquid crystals. researchgate.net The introduction of chiral moieties, for example, could induce the formation of helical structures with interesting chiroptical properties. rsc.org These supramolecular assemblies could find applications in areas such as molecular recognition, sensing, and the development of responsive materials. researchgate.net The study of the self-assembly behavior of these novel indane derivatives will be critical to understanding the relationship between molecular structure and macroscopic properties.

Targeted Synthesis for Specific Advanced Materials Applications

The unique photophysical and electronic properties of indane derivatives make them attractive candidates for applications in advanced materials. eburon-organics.com Future research should focus on the targeted synthesis of derivatives of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- for specific applications in fields such as organic electronics and photonics.

By strategically modifying the bromopropoxy group, it is possible to attach chromophores, fluorophores, or electronically active moieties to the indane core. For example, the synthesis of push-pull systems, where the indane acts as a donor or acceptor, could lead to materials with nonlinear optical properties. nih.gov Furthermore, the incorporation of these functionalized indane derivatives into polymer backbones could lead to the development of novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Application Area | Desired Properties | Synthetic Strategy |

| Organic Electronics | Charge transport, luminescence | Attachment of electron-donating/accepting groups, polymerization |

| Photonics | Nonlinear optical activity, photoswitching | Synthesis of push-pull chromophores, incorporation into polymers |

| Sensing | Selective binding, signal transduction | Functionalization with specific recognition units |

Detailed Mechanistic Investigations of Undiscovered Reactions

While the reactivity of the bromoalkoxy group is relatively well-understood, the specific context of the indane scaffold may lead to unexpected reactivity and the discovery of novel chemical transformations. Future research should include detailed mechanistic investigations of reactions involving 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- to uncover these new pathways.

For instance, intramolecular reactions between the bromopropoxy chain and the indane nucleus could lead to the formation of novel polycyclic structures. The ether linkage itself could be a target for cleavage under specific acidic conditions, providing a route to other functionalized indanols. libretexts.orgyoutube.com Kinetic and product studies of reactions with radicals, such as hydroxyl radicals, could also reveal interesting degradation pathways and inform on the environmental fate of such compounds. nih.gov

Application of Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies, such as Density Functional Theory (DFT), offer powerful tools for the predictive design of novel functional materials based on the 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- scaffold. researchgate.net Future research should leverage these computational approaches to guide synthetic efforts and accelerate the discovery of new materials with desired properties.

Computational modeling can be used to predict the electronic and optical properties of functionalized indane derivatives, helping to identify promising candidates for specific applications before their synthesis. nih.gov Furthermore, simulations can provide insights into the self-assembly behavior of these molecules, aiding in the design of supramolecular architectures with specific morphologies and functions. nih.gov The integration of computational modeling with experimental synthesis and characterization will be a key strategy for the efficient development of the next generation of indane-based materials. ornl.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-bromopropoxy)-2,3-dihydro-1H-indene, and how can reaction yields be optimized?

- Methodology :

- Alkylation of indene precursors : React 5-hydroxy-2,3-dihydro-1H-indene with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropoxy group. Monitor progress via TLC and isolate via column chromatography .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry). For example, achieved 68% yield for a structurally similar bromo-indene derivative by optimizing reaction time and catalyst loading.

- Yield Challenges : Competing side reactions (e.g., over-alkylation) may reduce yields. Quench unreacted intermediates with aqueous workup and employ gradient elution during purification.

Q. Which spectroscopic techniques are most effective for characterizing 5-(3-bromopropoxy)-2,3-dihydro-1H-indene?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, bromopropoxy methylene signals at δ 3.4–4.2 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., calculated [M+H]⁺ = 283.02; observed 283.01) .

- IR : Detect functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of bromopropoxy substitution on the indene core?

- Mechanistic Insights :

- Electronic Effects : The electron-rich 5-position of indene favors electrophilic substitution. Bromopropoxy introduction may compete with other electrophiles (e.g., nitro or acyl groups) .

- Steric Hindrance : Bulky substituents adjacent to the reaction site (e.g., 2,3-dihydro groups) can direct substitution to less hindered positions. Computational modeling (DFT) predicts charge distribution and reactive sites .

- Case Study : highlights similar regioselectivity challenges in 3-(3-bromopropoxy)benzaldehyde synthesis, resolved by adjusting solvent polarity and base strength.

Q. What strategies resolve contradictions in reported reaction conditions or spectroscopic data for bromo-indene derivatives?

- Data Reconciliation :

- Cross-validate literature : Compare NMR shifts and HRMS data across structurally analogous compounds (e.g., vs. 8). Discrepancies may arise from solvent effects or impurities.

- Reproducibility : Replicate key experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .

Methodological and Safety Considerations

Q. How can computational tools predict the stability and reactivity of 5-(3-bromopropoxy)-2,3-dihydro-1H-indene?

- Approaches :

- DFT Calculations : Model bond dissociation energies (C-Br: ~70 kcal/mol) to assess thermal stability. Predict degradation pathways (e.g., Br⁻ elimination under acidic conditions) .

- Molecular Dynamics : Simulate solvation effects and aggregation behavior in polar/nonpolar solvents.

- Validation : Compare computational results with experimental TGA/DSC data for thermal decomposition thresholds.

Q. What safety protocols are critical when handling bromoalkoxy compounds like this indene derivative?

- Risk Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Applications in Organic Synthesis

Q. How is 5-(3-bromopropoxy)-2,3-dihydro-1H-indene utilized as a building block in cross-coupling reactions?

- Synthetic Utility :

- Suzuki-Miyaura Coupling : Replace bromide with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, Na₂CO₃ base) .

- Nucleophilic Substitution : React with amines or thiols to generate ether-linked pharmacophores. demonstrates similar reactivity in 4-bromoindole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.